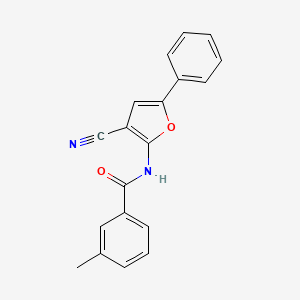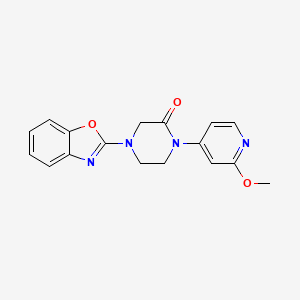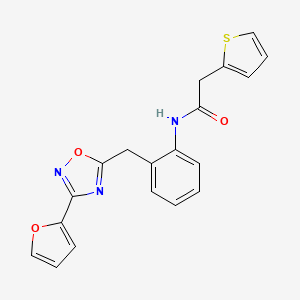![molecular formula C15H11ClN2O3S2 B2974342 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide CAS No. 946322-11-8](/img/structure/B2974342.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide, also known as CBTM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CBTM is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, related to N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide, have shown potential as selective class III agents in cardiac electrophysiology. These compounds demonstrate potency in vitro and in vivo models of reentrant arrhythmias, offering a path for the development of new antiarrhythmic drugs (Morgan et al., 1990).
Anticancer Applications
Derivatives of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide, particularly those synthesized from indapamide, have shown proapoptotic activity in melanoma cell lines. This suggests potential use as anticancer agents, with specific compound variants demonstrating significant growth inhibition and enzyme inhibition properties (Yılmaz et al., 2015).
Antiviral Activity
Sulfonamide derivatives starting from 4-chlorobenzoic acid have been synthesized and tested for antiviral activity. Some of these compounds, closely related to N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide, showed anti-tobacco mosaic virus activity, indicating a potential for developing new antiviral drugs (Chen et al., 2010).
Green Chemistry Applications
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide derivatives have been used as catalysts in the synthesis of various compounds via green chemistry protocols. These processes involve one-pot multi-component reactions in water, aligning with green chemistry principles (Khazaei et al., 2015).
Antimalarial and COVID-19 Drug Research
Investigations into antimalarial sulfonamides have found that certain derivatives of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide exhibit significant antimalarial activity. Theoretical calculations and molecular docking studies suggest potential applications in COVID-19 drug development (Fahim & Ismael, 2021).
Microbial Transformation Studies
Microbial transformations of related compounds have been explored, revealing pathways like reductive cleavage, methylation, and oxidation. These studies provide insights into the metabolic pathways and environmental fate of these compounds (Stumpf et al., 2004).
Solar Cell Applications
In the field of solar cell technology, related compounds have been utilized to control the morphology in polycarbazole-based bulk heterojunction solar cells, significantly improving device performance (Chu et al., 2011).
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-23(20,21)10-4-2-9(3-5-10)15(19)18-12-7-6-11(16)13-14(12)22-8-17-13/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJHYMJUNUDLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)


![2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide](/img/structure/B2974269.png)

![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)


![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)
![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)

